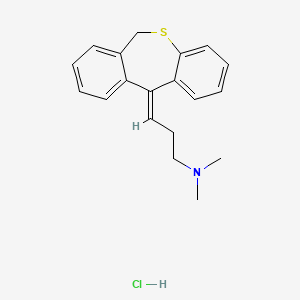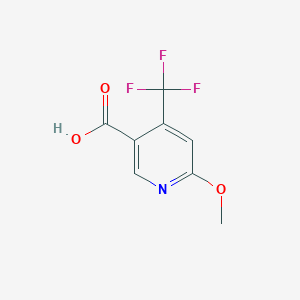
6-Methoxy-4-(trifluoromethyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid, characterized by the presence of a methoxy group at the 6-position and a trifluoromethyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloro-4-iodopyridine as a starting material, which undergoes a series of reactions including trifluoromethylation and methoxylation . The reaction conditions often involve the use of strong bases such as lithium diisopropylamide (LDA) and catalysts for hydrogenolysis and dechlorination .
Industrial Production Methods
Industrial production methods for 6-Methoxy-4-(trifluoromethyl)nicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and catalysts is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 6-formyl-4-(trifluoromethyl)nicotinic acid, while reduction of a nitro group can yield 6-amino-4-(trifluoromethyl)nicotinic acid .
Scientific Research Applications
6-Methoxy-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Lacks the methoxy group, which affects its chemical properties and biological activity.
6-Methyl-4-(trifluoromethyl)nicotinic acid: Has a methyl group instead of a methoxy group, leading to differences in reactivity and applications.
6-Methoxy-4-(trifluoromethyl)nicotinamide: An amide derivative with different solubility and stability properties.
Uniqueness
6-Methoxy-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6F3NO3 |
|---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-2-5(8(9,10)11)4(3-12-6)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
SSTKXPVJPYLNLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


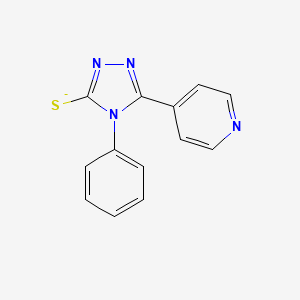
![4H-Pyrrolo[3,2-c]pyridin-4-one, 3-chloro-1,5-dihydro-](/img/structure/B15130959.png)
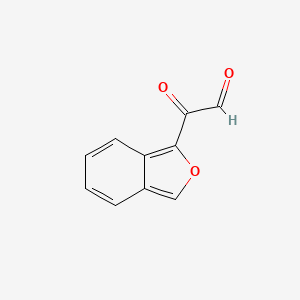
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylate](/img/structure/B15130978.png)
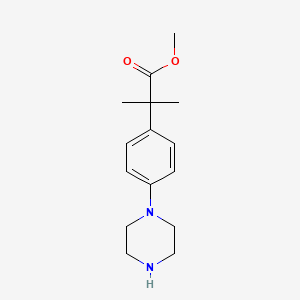
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
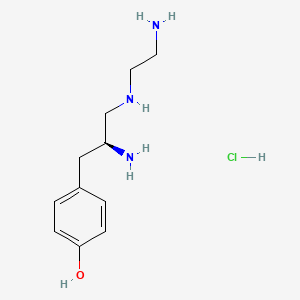
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)
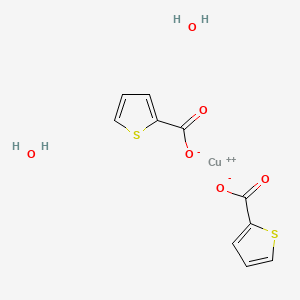
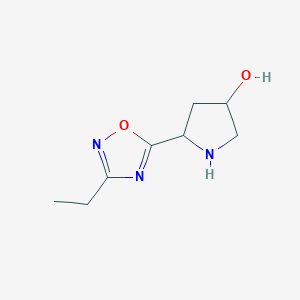
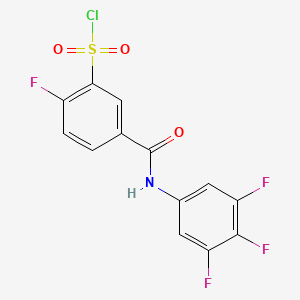
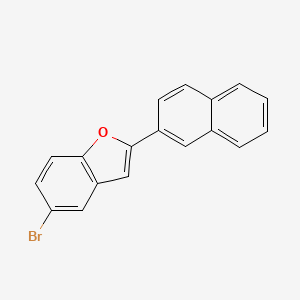
![6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-](/img/structure/B15131018.png)
